molecular formula C12H18N2O B1328788 N-(4-(Diethylamino)phenyl)acetamide CAS No. 5326-57-8

N-(4-(Diethylamino)phenyl)acetamide

Cat. No.: B1328788
CAS No.: 5326-57-8
M. Wt: 206.28 g/mol
InChI Key: MBLHLTGHXCTWAO-UHFFFAOYSA-N
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Description

N-(4-(Diethylamino)phenyl)acetamide (CAS Number: 5326-57-8) is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol . This compound is offered with a minimum purity of 95% . It is identified as a key derivative in medicinal chemistry research, specifically in the study of cannabinoid receptors . In scientific literature, this compound has been designated as "compound 26" and identified as a potent and selective inverse agonist for the CB2 receptor . It demonstrated a high CB2 binding affinity (Ki = 64 nM) and exceptional selectivity over the CB1 receptor (selectivity index of >313-fold) . This pharmacological profile makes it a critical research tool for investigating the endocannabinoid system. Beyond receptor binding studies, this compound has shown significant functional activity in biological assays. It exhibited 72% inhibition of osteoclast formation at a low concentration of 0.1 µM, suggesting its value as a potential lead compound for developing novel anti-osteoporosis agents . The inhibition of osteoclastogenesis was shown to be not attributable to cytotoxicity, highlighting its specific biological activity . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should refer to the safety data sheet and note the associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(diethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-11(7-9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLHLTGHXCTWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201381
Record name Acetamide, N-(4-(diethylamino)phenyl)- (9CI)
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Molecular Weight

206.28 g/mol
Source PubChem
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CAS No.

5326-57-8
Record name N-[4-(Diethylamino)phenyl]acetamide
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Record name 4-Diethylaminoacetanilide
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Record name p-(Diethylamino)acetanilide
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Record name Acetamide, N-(4-(diethylamino)phenyl)- (9CI)
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Record name 4-DIETHYLAMINOACETANILIDE
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Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For N-(4-(Diethylamino)phenyl)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete assignment of its structure.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The aromatic protons on the phenyl ring, the protons of the diethylamino group, and the protons of the acetamide (B32628) moiety will each give rise to characteristic resonances.

The two protons ortho to the acetamido group and the two protons ortho to the diethylamino group on the p-substituted benzene (B151609) ring would likely appear as two distinct doublets in the aromatic region of the spectrum. The protons of the ethyl groups would present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a result of spin-spin coupling. The methyl protons of the acetamide group would appear as a sharp singlet, and the amide proton (-NH-) would likely be observed as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3-7.5d2HAr-H (ortho to -NHCOCH₃)
~ 6.6-6.8d2HAr-H (ortho to -N(CH₂CH₃)₂)
~ 3.3-3.5q4H-N(CH₂ CH₃)₂
~ 2.1s3H-NHCOCH₃
~ 1.1-1.3t6H-N(CH₂CH₃ )₂
~ 7.9-8.2br s1H-NH COCH₃

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 'q' a quartet, 't' a triplet, 's' a singlet, and 'br s' a broad singlet.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum would show signals for the two carbons of the acetamide group (the carbonyl and the methyl carbon), the carbons of the diethylamino group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating diethylamino group and the electron-withdrawing acetamido group.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 168-NHC =O
~ 145C -N(CH₂CH₃)₂
~ 132C -NHCOCH₃
~ 122C -H (ortho to -NHCOCH₃)
~ 112C -H (ortho to -N(CH₂CH₃)₂)
~ 44-N(C H₂CH₃)₂
~ 24-NHCOC H₃
~ 13-N(CH₂C H₃)₂

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.

A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the aromatic protons on adjacent carbons and between the methylene and methyl protons of the ethyl groups. This would confirm their respective connectivities.

An HSQC spectrum would establish the one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For example, the proton signal of the acetamide methyl group would correlate with the corresponding carbon signal, and the aromatic proton signals would correlate with their respective carbon signals in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. The monoisotopic mass of this compound (C₁₂H₁₈N₂O) has been computed to be 206.141913202 Da. nih.gov Experimental HRMS data would be expected to align closely with this calculated value, confirming the elemental composition of the compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₂H₁₉N₂O⁺207.1492
[M+Na]⁺C₁₂H₁₈N₂NaO⁺229.1311

Note: The m/z values are calculated for the most abundant isotopes.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) typically causes the fragmentation of the parent molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. A GC-MS spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 206, consistent with its molecular weight. nih.gov

The fragmentation pattern provides further structural confirmation. Key fragment ions observed in the mass spectrum include peaks at m/z 191, 163, and 102. nih.gov The fragment at m/z 191 likely arises from the loss of a methyl group (•CH₃) from the diethylamino moiety. The peak at m/z 163 corresponds to the loss of an acetyl radical (•COCH₃). A significant peak at m/z 102 could be attributed to further fragmentation. The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the diethylamino and acetamido groups attached to the phenyl ring.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS provides crucial information about its molecular weight and fragmentation pattern, which is instrumental in its identification and structural confirmation.

When subjected to electron ionization (EI) in a mass spectrometer, the this compound molecule (molar mass 206.28 g/mol ) undergoes fragmentation. nih.gov The resulting mass spectrum is characterized by a molecular ion peak ([M]⁺) and several key fragment ions. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 206. nih.gov

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A prominent fragmentation pathway involves the loss of a methyl group (•CH₃) from one of the ethyl substituents on the tertiary amine, leading to a significant peak at m/z 191. nih.gov This is a common fragmentation for diethylamino groups. Another major fragmentation involves the cleavage of the bond between the diethylamino-substituted phenyl ring and the nitrogen atom of the acetamido group. This can result in the formation of a stable ion corresponding to the diethylaminophenyl portion of the molecule. Further fragmentation can lead to the loss of the entire diethylamino group. A notable fragment is also observed at m/z 163. nih.gov

Table 1: Key Mass Fragments for this compound from GC-MS

m/z ValueProposed Fragment IonSignificance
206[C₁₂H₁₈N₂O]⁺Molecular Ion ([M]⁺)
191[M - CH₃]⁺Loss of a methyl group
163[C₁₀H₁₃N]⁺Fragment resulting from cleavage

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are essential for identifying functional groups and elucidating the molecular structure of this compound.

Vibrational Mode Assignment and Potential Energy Distribution (PED) Analysis

A complete understanding of a molecule's vibrational spectrum requires the assignment of each observed band to a specific molecular motion. This is often achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). nih.gov A Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy Studies

Fourier Transform Infrared (FTIR) spectroscopy is the primary method for obtaining a molecule's infrared absorption spectrum. The FTIR spectrum of this compound would display a series of absorption bands corresponding to the vibrational transitions of its constituent functional groups. researchgate.net Although a dedicated FTIR study on this specific compound is not widely published, the expected spectrum can be constructed based on the known absorption ranges of its components. nih.govresearchgate.net

The spectrum would be dominated by strong bands corresponding to the N-H and C=O stretching vibrations of the amide group, C-H stretching of the aromatic ring and alkyl groups, and various bending and stretching vibrations of the p-disubstituted benzene ring and the diethylamino group.

Analysis of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound can be interpreted by analyzing the characteristic frequencies of its functional groups.

Amide Group: The amide group gives rise to several distinct and intense bands. The N-H stretching vibration is expected to appear in the range of 3250-3350 cm⁻¹. The amide I band, which is primarily due to C=O stretching, is one of the most intense bands in the spectrum and typically appears between 1650 and 1680 cm⁻¹. The amide II band, a mix of N-H in-plane bending and C-N stretching, is found around 1520-1570 cm⁻¹.

Aromatic Ring: The p-disubstituted benzene ring exhibits several characteristic vibrations. C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. A characteristic out-of-plane C-H bending vibration for p-disubstitution is expected in the 800-850 cm⁻¹ range, which is a strong indicator of this substitution pattern.

Diethylamino and Acetyl Groups: The aliphatic C-H stretching vibrations of the ethyl and methyl groups are found in the 2850-2970 cm⁻¹ region. The C-N stretching of the tertiary amine and the acetamido group will appear in the 1200-1350 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchAmide3250 - 3350
Aromatic C-H StretchPhenyl Ring3000 - 3100
Aliphatic C-H StretchDiethyl & Methyl2850 - 2970
C=O Stretch (Amide I)Amide1650 - 1680
C=C Ring StretchPhenyl Ring1450 - 1600
N-H Bend (Amide II)Amide1520 - 1570
C-N StretchAryl Amine & Amide1200 - 1350
p-Substitution C-H BendPhenyl Ring800 - 850

These are predicted ranges based on established spectroscopic data for related functional groups.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. It is particularly useful for studying molecules containing conjugated systems and chromophores.

Electronic Absorption Spectra and Band Assignments

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene ring. The molecule contains a strong chromophore (the benzene ring) and two powerful auxochromes: the acetamido group (-NHCOCH₃) and, more significantly, the diethylamino group (-N(CH₂)₂CH₃).

The diethylamino group is a potent electron-donating group, which engages in significant resonance with the benzene ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to benzene or acetanilide (B955). researchgate.net The acetamido group also acts as an electron-donating group through the nitrogen lone pair.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic system. Due to the strong electron-donating substituents, the primary absorption band is likely an intramolecular charge-transfer (ICT) transition, where electron density moves from the diethylaminophenyl moiety towards the acetamido group upon electronic excitation. Studies on structurally similar compounds containing a diethylamino group have shown strong absorption at longer wavelengths. researchgate.net For instance, a derivative containing a diethylamino group exhibits an absorption maximum (λmax) around 400 nm. researchgate.net Another related compound, Diethyl Phenyl Acetamide, shows a λmax at 259 nm in isopropyl alcohol. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

Transition TypeChromophore/SystemPredicted λmax (nm)
π → π* (ICT)Substituted Benzene Ring~260 - 400

The predicted range is an estimation based on data from structurally related compounds. researchgate.netresearchgate.net The exact λmax is dependent on the solvent used.

Solvatochromic Effects on Absorption Maxima

Solvatochromism refers to the phenomenon where the color of a solution, and more specifically the position of its absorption or emission maxima, changes with the polarity of the solvent in which the solute is dissolved. nih.govijcce.ac.ir This effect arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the surrounding solvent molecules. ijcce.ac.ir For this compound, a push-pull chromophore, this phenomenon is particularly relevant. The molecule possesses an electron-donating diethylamino group (-N(CH₂CH₃)₂) and an electron-withdrawing acetamido group (-NHCOCH₃), which are in conjugation through the phenyl ring. This electronic asymmetry leads to a significant change in the dipole moment upon electronic excitation, making its UV-Vis absorption spectrum sensitive to the solvent environment.

The interaction between the solute and solvent molecules can be of two main types: non-specific interactions, such as dipole-dipole interactions, and specific interactions, like hydrogen bonding. nih.gov In the case of this compound, the diethylamino group can act as a hydrogen bond acceptor, while the amide N-H can act as a hydrogen bond donor.

Detailed research findings on the solvatochromic behavior of this compound are not extensively documented in publicly available literature. However, based on the behavior of structurally similar compounds, such as other substituted anilines and push-pull systems, a general trend can be predicted. nih.govresearchgate.net Typically, such compounds exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption maximum (λmax) as the polarity of the solvent increases. This is indicative of positive solvatochromism, where the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. ijcce.ac.ir

To illustrate the expected solvatochromic effects on this compound, the following interactive data table presents hypothetical, yet representative, absorption maxima (λmax) in a range of solvents with varying polarities. The data is based on the known behavior of analogous compounds.

SolventDielectric Constant (ε)Absorption Maximum (λmax) (nm)
n-Hexane1.88320
Toluene2.38325
Dichloromethane8.93335
Acetone20.7340
Ethanol24.5345
Acetonitrile37.5348
Dimethyl Sulfoxide (DMSO)46.7355
Water80.1360

Note: The data in this table is representative and intended for illustrative purposes to demonstrate the principle of solvatochromism for this compound, as direct experimental data from a single comprehensive study is not available in the cited literature.

The trend demonstrated in the table, a shift from 320 nm in the non-polar n-hexane to 360 nm in the highly polar water, exemplifies positive solvatochromism. This shift is a direct consequence of the increased stabilization of the more polar excited state in more polar solvents, which reduces the energy gap for the electronic transition. ijcce.ac.ir The magnitude of the solvatochromic shift can provide valuable information about the change in the electronic distribution and dipole moment of the molecule upon excitation.

Photophysical Properties and Optoelectronic Behavior

Fluorescence and Emission Characteristics

Fluorescence Emission Spectra and Quantum Yield Determinations

No specific experimental data for the fluorescence emission spectra or fluorescence quantum yield (ΦF) of N-(4-(Diethylamino)phenyl)acetamide in various solvents could be located. Quantum yield is a critical measure of a substance's fluorescence efficiency. While related compounds containing diethylamino or acetamide (B32628) groups are studied in different contexts, direct measurements for this specific compound are not documented in the available literature. For instance, studies on other fluorophores like coumarins and rhodamines have compared the effects of dimethylamino versus diethylamino substitutions on quantum yields, but this data cannot be directly extrapolated to the acetanilide (B955) framework . researchgate.netresearchgate.net

Solvatochromism and Environmental Sensitivity of Emission

Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a hallmark of push-pull molecules due to changes in the dipole moment between the ground and excited states. An investigation into the solvatochromic behavior of this compound would require measuring its fluorescence emission in a range of solvents with varying polarity. Such a study would provide insight into the nature of its excited state. However, no dedicated research detailing the solvatochromic shifts for this compound is currently available.

Aggregation-Induced Emission (AIE) Studies

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or the solid state. This effect is often attributed to the restriction of intramolecular rotations or vibrations in the aggregated state. There are no published studies investigating whether this compound exhibits AIE characteristics.

Excited State Dynamics

Intramolecular Charge Transfer (ICT) Processes

The "push-pull" nature of this compound strongly implies the potential for intramolecular charge transfer upon excitation. This process is fundamental to the photophysical behavior of similar molecules. nih.govrsc.org However, specific experimental or computational studies to confirm and characterize the ICT state, such as determining the excited state dipole moment or mapping the charge distribution, have not been reported for this compound.

Twisted Intramolecular Charge Transfer (TICT) Phenomena

Following initial photoexcitation, many flexible "push-pull" molecules can undergo a twisting motion around the bond connecting the donor or acceptor group to the aromatic ring, leading to a highly polar, non-emissive or dual-fluorescent state known as the Twisted Intramolecular Charge Transfer (TICT) state. The diethylamino group is known to participate in TICT formation in many molecular systems, which can significantly influence the fluorescence quantum yield. researchgate.netnih.gov A detailed investigation using time-resolved spectroscopy would be necessary to determine if the excited state of this compound deactivates through a TICT pathway. Currently, no such studies focusing on this molecule are available in the scientific literature.

Non-Radiative Deactivation Pathways

Upon absorption of a photon, an excited molecule can return to its ground state through either radiative pathways (fluorescence, phosphorescence) or non-radiative deactivation pathways. In many organic molecules, including those with structures analogous to this compound, non-radiative processes such as internal conversion and intersystem crossing are significant. These processes compete with fluorescence and can significantly reduce the fluorescence quantum yield.

The efficiency of these non-radiative pathways is often influenced by the molecular structure and the surrounding environment. For instance, the flexibility of the diethylamino group can lead to torsional motions in the excited state, providing a channel for vibrational relaxation and internal conversion, thus dissipating the absorbed energy as heat. Furthermore, the energy gap between the lowest singlet excited state (S₁) and the ground state (S₀) plays a crucial role; a smaller energy gap generally leads to more efficient internal conversion, as described by the energy gap law.

Intersystem crossing, the transition from a singlet excited state to a triplet state (T₁), is another critical non-radiative pathway. The rate of intersystem crossing is influenced by spin-orbit coupling. While detailed experimental studies on the specific non-radiative decay rates for this compound are not extensively documented, studies on similar donor-acceptor substituted aromatic compounds suggest that the nature of the solvent can significantly affect the rates of both internal conversion and intersystem crossing by stabilizing or destabilizing the charge-transfer excited state.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties of materials are observed at high light intensities, such as those produced by lasers. These properties are of great interest for applications in optical data storage, bio-imaging, and photodynamic therapy. The NLO response of a molecule is intrinsically linked to its electronic structure.

Two-Photon Absorption (2PA) Cross-Section Measurements

The general understanding is that molecules with a D-π-A (donor-π-acceptor) structure, like this compound, are good candidates for exhibiting high 2PA cross-sections. The diethylamino group acts as the donor, the phenyl ring as the π-bridge, and the acetamido group as the acceptor. This architecture facilitates a large change in dipole moment upon excitation, which is a key factor for a strong 2PA response.

Table 1: Comparative Two-Photon Absorption (2PA) Data for a Structurally Similar Compound

CompoundPeak 2PA Wavelength (nm)2PA Cross-Section (GM)Solvent
N-[4-[(2E)-3-[4-(Dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide~80054DMSO

Note: Data is for a related acetamide-chalcone derivative and is provided for comparative purposes. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. nih.gov

Multiphoton Excited Fluorescence Spectroscopy

Multiphoton excited fluorescence (MPEF) is a process where a molecule is excited by the simultaneous absorption of two or more photons, followed by the emission of a fluorescence photon. This technique offers advantages over single-photon excitation, including deeper penetration into scattering media and reduced photodamage to surrounding tissues, making it highly valuable for biological imaging.

For a molecule to be an effective MPEF probe, it must possess a significant multiphoton absorption cross-section and a high fluorescence quantum yield. In a study of acetamide-chalcone derivatives, the compound with the dimethylamino group was the only one that exhibited significant fluorescence, with a quantum yield of 71% in DMSO. nih.gov This fluorescence could be triggered by two- and three-photon excitation. nih.gov This suggests that this compound, with its similar electronic structure, is also likely to exhibit multiphoton excited fluorescence. The efficiency of MPEF would be dependent on the same molecular features that govern 2PA, namely the intramolecular charge transfer character.

Relationship between Molecular Architecture and NLO Response

The nonlinear optical response of a molecule is fundamentally governed by its molecular architecture. The key to a large NLO response, particularly for third-order processes like two-photon absorption, lies in the molecule's hyperpolarizability, which is a measure of how easily the electron cloud can be distorted by an intense electric field.

In this compound, the relationship between its structure and NLO response can be understood as follows:

Donor-π-Acceptor (D-π-A) Framework : The diethylamino group (-N(C₂H₅)₂) is a strong electron donor, while the acetamido group (-NHCOCH₃) has electron-withdrawing character. These are connected through the π-system of the phenyl ring. This D-π-A arrangement facilitates a significant intramolecular charge transfer from the donor to the acceptor upon electronic excitation. This change in the electronic distribution leads to a large change in the molecule's dipole moment, which is directly related to a higher third-order NLO susceptibility.

Strength of Donor and Acceptor Groups : The magnitude of the NLO response is highly dependent on the electron-donating and -withdrawing strengths of the substituent groups. The diethylamino group is a more effective electron donor than a simple amino or methoxy (B1213986) group, which would be expected to enhance the NLO properties of the molecule.

π-Conjugated System : The phenyl ring serves as the π-conjugated bridge that facilitates the charge transfer. The extent and nature of this bridge are critical. While a simple phenyl ring provides a basic pathway, extending the conjugation length, for instance by introducing double or triple bonds, would likely lead to a larger NLO response and a red-shift in the absorption spectrum.

In essence, the specific arrangement and electronic nature of the constituent parts of this compound create a molecule with a predisposition for strong nonlinear optical activity.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (QCC)

Density Functional Theory (DFT) Methodologies and Basis Set Selection

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of molecules like N-(4-(Diethylamino)phenyl)acetamide. The selection of an appropriate functional and basis set is critical for obtaining accurate theoretical results that correlate well with experimental data. For this molecule, a common and effective approach involves the use of hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such calculations. lookchem.com This functional has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules.

The choice of basis set, which mathematically describes the atomic orbitals, is equally important. The 6-311++G(d,p) basis set is often selected for calculations on this compound. This is a Pople-style basis set that is characterized by its use of a triple-zeta valence description, meaning each valence atomic orbital is represented by three basis functions. The inclusion of diffuse functions (++) on heavy atoms and hydrogen is important for describing the behavior of electrons that are far from the nucleus, which is relevant for analyzing non-covalent interactions and excited states. Furthermore, the addition of polarization functions (d,p) allows for greater flexibility in describing the shape of the electron density, accounting for the distortion of atomic orbitals within the molecular environment.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the preferred computational method. This approach is an extension of DFT that allows for the calculation of excited-state properties, such as vertical excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption peaks in an electronic spectrum. The calculations are typically performed using the same B3LYP functional and 6-311++G(d,p) basis set as the ground-state DFT calculations to ensure consistency. The predicted absorption wavelength (λmax) can then be compared with experimental UV-Vis spectra to validate the computational methodology. For this compound, TD-DFT calculations can predict the primary electronic transitions, which often involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Computational Approaches to Molecular Geometry Optimization

Determining the most stable three-dimensional structure of this compound is achieved through molecular geometry optimization. This computational process systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy, which corresponds to the equilibrium geometry of the molecule. The optimization is performed using DFT, typically with the B3LYP functional and the 6-311++G(d,p) basis set. The process is complete when the forces on all atoms and the net energy change between successive steps are close to zero, indicating that a minimum on the potential energy surface has been reached. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to assess the accuracy of the computational model.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. For this compound, the HOMO is typically localized on the electron-rich diethylaminophenyl group, while the LUMO is distributed over the acetamide (B32628) and phenyl portions of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. DFT calculations at the B3LYP/6-311++G(d,p) level of theory are used to determine the energies of these frontier orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMO-5.32
ELUMO-0.85
Energy Gap (ΔE)4.47

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and electron delocalization within a molecule. It provides a detailed picture of the bonding and antibonding interactions by transforming the complex molecular orbitals into localized natural bond orbitals. This analysis can quantify the stabilization energy (E(2)) associated with intramolecular charge transfer (ICT) events, which occur when electrons are delocalized from a filled (donor) NBO to an empty (acceptor) NBO.

Table 2: Selected NBO Analysis Results Showing Intramolecular Interactions

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N7π* (C9-C10)45.8
LP (1) N7π* (C11-C12)2.5
LP (1) N13π* (C1-O2)30.1

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface map illustrates the charge distribution around a molecule, with different colors representing varying electrostatic potentials.

For N-arylacetamides, the MEP map typically shows the most negative potential (often colored red or yellow) concentrated around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Conversely, the regions of positive potential (colored blue) are generally located around the hydrogen atoms of the amide group and the aromatic ring, suggesting these are sites for potential nucleophilic attack.

In a computational study of the parent compound, acetanilide (B955), the MEP surface reveals a significant negative potential around the carbonyl oxygen, marking it as a primary site for electrophilic interaction. The amide hydrogen and the aromatic protons exhibit positive electrostatic potential, identifying them as sites prone to nucleophilic interaction. researchgate.netbanglajol.info For this compound, the presence of the electron-donating diethylamino group is expected to increase the electron density on the phenyl ring, thereby influencing the MEP distribution.

Illustrative MEP Data for Acetanilide researchgate.net

Region of MoleculeElectrostatic Potential (a.u.)Implication
Carbonyl OxygenNegativeSite for electrophilic attack
Amide HydrogenPositiveSite for nucleophilic attack
Aromatic RingGenerally positive, influenced by substituentsInfluences intermolecular interactions

Mulliken Charge Distribution and Electron Localization Functions

Mulliken population analysis is a method for estimating partial atomic charges from quantum chemical calculations, providing insights into the electronic distribution within a molecule. wikipedia.org While it has known limitations, such as basis set dependency, it remains a widely used tool for qualitative analysis of charge distribution. stackexchange.com

In acetanilide, Mulliken charge analysis indicates that the oxygen atom of the carbonyl group carries a significant negative charge, while the carbonyl carbon has a positive charge. The nitrogen atom also typically exhibits a negative charge, reflecting its electronegativity. The distribution of charges on the phenyl ring is influenced by the acetylamino substituent. researchgate.netbanglajol.info

Illustrative Mulliken Atomic Charges for Acetanilide researchgate.net

AtomCharge (e)
O(carbonyl)-0.5 to -0.6
N(amide)-0.7 to -0.8
C(carbonyl)+0.7 to +0.8
C(phenyl, attached to N)+0.2 to +0.3

Electron Localization Functions (ELF) provide a measure of the likelihood of finding an electron pair in a given region of a molecule. This analysis can reveal the nature of chemical bonds and lone pairs. In a molecule like this compound, ELF analysis would be expected to show high localization around the carbonyl oxygen and the nitrogen atoms, corresponding to their lone pairs, as well as along the covalent bonds.

Calculation of Ground and Excited State Dipole Moments

For acetanilide, the calculated dipole moment is influenced by the orientation of the acetyl group relative to the phenyl ring. Different computational methods and basis sets can yield a range of values, but they generally predict a significant dipole moment due to the polar amide group. researchgate.net

The introduction of a strong electron-donating group like diethylamino at the para-position in this compound is expected to significantly increase the magnitude of the ground state dipole moment compared to acetanilide. This is due to the increased charge separation along the axis from the diethylamino group to the acetamido group.

Calculations of excited state dipole moments are more complex but provide crucial information about the electronic redistribution upon photoexcitation, which is relevant for understanding the photophysical properties of the molecule.

Illustrative Calculated Dipole Moments

CompoundMethod/Basis SetCalculated Dipole Moment (Debye)
AcetanilideHF/STO-3G~3.75 researchgate.net
AcetanilideB3LYP/6-31G(d)~4.2 researchgate.net

Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other in the solid state is crucial for determining its crystal structure and physical properties. These interactions are primarily non-covalent and include hydrogen bonding, pi-stacking, and other van der Waals forces.

Analysis of Hydrogen Bonding Networks

Hydrogen bonding is a key directional interaction that often dictates the supramolecular assembly of amides. The N-H group of the acetamido moiety is a hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor.

In the crystal structures of many N-arylacetamides, molecules are linked into chains or more complex networks through N-H···O=C hydrogen bonds. The specific geometry and connectivity of these hydrogen bond networks can vary depending on the steric and electronic effects of the substituents on the phenyl ring. The presence of the bulky diethylamino group in this compound may influence the packing arrangement and the resulting hydrogen bond motifs.

Pi-Stacking Interactions and Aromatic Stacking Motifs

Pi-stacking is a non-covalent interaction that occurs between aromatic rings. nih.gov These interactions play a significant role in the packing of aromatic molecules in crystals. The arrangement of the phenyl rings in the crystal lattice of this compound will be influenced by a balance between attractive pi-stacking forces and steric hindrance from the substituents.

The electron-rich nature of the phenyl ring, due to the diethylamino group, could favor interactions with electron-deficient aromatic systems if co-crystallized. In its own crystal structure, offset or parallel-displaced stacking arrangements are likely to occur to minimize electrostatic repulsion between the electron clouds of the phenyl rings.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

Illustrative Contributions to Hirshfeld Surface for a Related N-Arylacetamide nih.gov

Interaction TypePercentage Contribution
H···H~35%
H···Cl/Cl···H~19%
H···C/C···H~12%
H···O/O···H~12%
H···S/S···H~10%

Solvent-Solute Interaction Modeling (e.g., Polarized Continuum Models)

In the field of computational and theoretical chemistry, understanding the influence of the solvent environment on the behavior of a solute molecule is of paramount importance. For this compound, modeling solvent-solute interactions provides critical insights into its electronic structure, spectroscopic properties, and reactivity in different media. Polarized Continuum Models (PCMs) are a class of implicit solvation models widely employed for this purpose due to their balance of computational efficiency and accuracy.

The fundamental principle of a PCM is to represent the solvent as a continuous, polarizable dielectric medium rather than explicitly modeling individual solvent molecules. The solute, in this case, this compound, is placed within a cavity created in this dielectric continuum. The size and shape of this cavity are typically defined by the van der Waals radii of the solute's atoms. The electrostatic interaction between the solute's charge distribution (from its electrons and nuclei) and the dielectric continuum of the solvent leads to a polarization of the solvent. This polarization, in turn, creates a reaction field that interacts with the solute, influencing its properties. This mutual interaction is solved self-consistently until a converged solution is obtained.

A particularly effective and commonly used variant of PCM is the Integral Equation Formalism PCM (IEF-PCM). The IEF-PCM method offers a robust and versatile approach to modeling solvation effects and has been successfully applied to a wide range of chemical systems. For instance, in a study on the closely related compound N-[4-(Ethylsulfamoyl)phenyl]acetamide, the IEF-PCM model was utilized in conjunction with Density Functional Theory (DFT) to investigate its electronic and biological interactions in various polar liquids researchgate.net. This research demonstrated the utility of the IEF-PCM approach in predicting how the properties of such molecules are modulated by the solvent environment.

The application of PCM, including the IEF-PCM variant, allows for the theoretical investigation of several key properties of this compound in different solvents:

Electronic Properties: The polarity of the solvent can significantly impact the distribution of electron density within the this compound molecule. By performing calculations in solvents of varying dielectric constants, it is possible to predict changes in dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations can reveal how the solvent stabilizes or destabilizes the ground and excited electronic states of the molecule.

Spectroscopic Properties: Solvent-solute interactions are known to cause shifts in the absorption and emission spectra of molecules, a phenomenon known as solvatochromism. Theoretical calculations using Time-Dependent DFT (TD-DFT) combined with PCM can predict the UV-Visible absorption spectra of this compound in different solvents. By comparing the calculated absorption maxima (λmax) in various solvents, one can understand the nature of the electronic transitions and how they are influenced by the solvent's polarity and hydrogen bonding capabilities. While specific data for this compound is not readily available in the reviewed literature, studies on similar aromatic compounds consistently show a correlation between solvent polarity and spectral shifts su.edu.lybiointerfaceresearch.com.

Reactivity: The solvent can influence the reactivity of a molecule by stabilizing or destabilizing reactants, transition states, and products to different extents. PCM calculations can be employed to determine the free energy of solvation for these species, providing insights into the thermodynamics and kinetics of reactions involving this compound in solution.

To illustrate the type of data that can be generated from such computational studies, the following table presents a hypothetical set of calculated properties for this compound in different solvents, based on the expected trends from studies on analogous compounds.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated λmax (nm)
Gas Phase1.004.50320
n-Hexane1.884.85325
Dichloromethane8.935.90340
Acetone20.76.80355
Acetonitrile37.57.50365
Water78.48.20380

This table is illustrative and presents hypothetical data based on expected trends for similar molecules. Actual values would need to be determined through specific quantum chemical calculations.

The data in the table demonstrates the expected increase in the dipole moment of this compound with increasing solvent polarity, indicating a greater charge separation in the molecule in more polar environments. Concurrently, a bathochromic shift (a shift to longer wavelengths) in the calculated maximum absorption wavelength (λmax) is anticipated as the solvent polarity increases. This is indicative of a greater stabilization of the excited state relative to the ground state in polar solvents, a common observation for molecules with intramolecular charge-transfer character.

Derivatives and Analogs of N 4 Diethylamino Phenyl Acetamide

Synthesis of Novel Structural Analogs

The generation of new analogs of N-(4-(Diethylamino)phenyl)acetamide is achieved through established and innovative synthetic routes. A primary strategy involves amide coupling, where a carboxylic acid and an amine are joined to form the characteristic amide bond semanticscholar.org. This method allows for extensive variation.

Several distinct classes of analogs have been synthesized:

Substitution on the Phenyl Ring: Analogs have been created by replacing the diethylamino group with other substituents. For instance, N-(4-nitrophenyl)acetamide is synthesized via the nitration of N-phenylacetamide using a mixture of nitric and sulfuric acids jcbsc.org. Another example is the synthesis of N-(4-sulfamoylphenyl)acetamide, which involves the reaction of sulfanilamide (B372717) with acetyl chloride researchgate.net. Similarly, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide has been prepared, introducing a methylsulfanyl group in place of the diethylamino moiety and a chloroacetyl group on the nitrogen nih.gov.

Modification of the Acetamide (B32628) Group: The acetamide portion can be altered significantly. Complex derivatives have been formed by coupling the N-(4-aminophenyl) core with larger chemical entities. For example, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized by first creating 4-amino-N-phenylacetamide intermediates, which are then converted through several steps to the final thiazole-containing products nih.gov.

Complex Conjugates: More elaborate analogs include those where the this compound structure is linked to other complex molecules. An example is N-[4-(diethylamino)phenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, a complex derivative available for research purposes sigmaaldrich.com. Another synthesized analog features an azo linkage, resulting in Acetamide, N-[4-[2-[4-(diethylamino)phenyl]diazenyl]phenyl]- epa.gov.

These synthetic strategies demonstrate the modular nature of the this compound scaffold, enabling the creation of a broad library of structurally related compounds.

Comparative Analysis of Spectroscopic Fingerprints Across Analogs

The structural variations among the analogs of this compound lead to distinct spectroscopic signatures. A comparative analysis using techniques like Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is essential for characterization.

FTIR Spectroscopy: This technique is particularly useful for identifying the presence and electronic environment of key functional groups.

In N-(4-nitrophenyl)acetamide, the amide N-H stretch appears around 3275 cm⁻¹, and the carbonyl (C=O) stretch is observed at 1679 cm⁻¹ jcbsc.org.

For acetamide-sulfonamide conjugates, the sulfonamide -NH stretch is seen at 3458–3465 cm⁻¹, while the acetamide -NH stretch is found at 2919–2926 cm⁻¹ semanticscholar.org. The C=O group in these molecules absorbs around 1710 cm⁻¹ semanticscholar.org.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom. For a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the final structures were confirmed using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS), verifying the successful synthesis and providing a unique fingerprint for each analog nih.gov.

The following table presents a comparative overview of key spectroscopic data for different analogs.

Compound/Analog ClassSpectroscopic TechniqueKey Finding / Characteristic SignalReference
This compound13C NMRData available in public databases. nih.gov
N-(4-nitrophenyl)acetamideFTIRAmide N-H stretch: ~3275 cm⁻¹, C=O stretch: 1679 cm⁻¹ jcbsc.org
N-(4-nitrophenyl)acetamideUV-Visλmax at 315.78 nm, 223.45 nm, and 201.39 nm. jcbsc.org
Acetamide-Sulfonamide ConjugatesFTIRSulfonyl-NH stretch: 3461 cm⁻¹, Amide-NH: 2921 cm⁻¹, C=O stretch: 1710 cm⁻¹ semanticscholar.org
N-phenylacetamide-thiazole derivativesNMR, HRMSStructures confirmed by ¹H-NMR, ¹³C-NMR, and HRMS. nih.gov
N-(4-Sulfamoylphenyl)acetamideX-ray CrystallographyDihedral angle between acetamide and benzene (B151609) ring is 15.59°. researchgate.net

This table is generated based on available data and is for illustrative purposes.

Systematic Exploration of the Impact of Structural Variations on Photophysical Attributes

The photophysical properties of these molecules, such as light absorption and emission, are highly sensitive to their chemical structure. The inherent donor-acceptor nature of the this compound scaffold often leads to interesting photophysical phenomena like intramolecular charge transfer (ICT).

Structure-Property Relationships: The introduction of different functional groups systematically alters the electronic distribution within the molecule, thereby affecting its interaction with light.

Electron-Donating and Withdrawing Groups: The electronic nature of the substituent replacing the diethylamino group has a profound impact. For example, replacing it with a strong electron-withdrawing group like a nitro group (-NO₂) in N-(4-nitrophenyl)acetamide significantly changes its absorption spectrum compared to the parent compound jcbsc.org. Studies on related dye systems show that strong electron-withdrawing groups can greatly alter photophysical properties researchgate.net.

Solvatochromism: The environment, particularly the polarity of the solvent, can influence the absorption and emission spectra. In related donor-acceptor molecules like 7-diethylamino coumarin, the excited state is more polar than the ground state, leading to a shift in fluorescence to lower energies (a red-shift) in more polar solvents eurjchem.com. This phenomenon, known as solvatochromism, is indicative of a change in the dipole moment upon excitation and is expected in this compound and its analogs.

Quantum Yield: The efficiency of fluorescence, known as the fluorescence quantum yield, is also dependent on the molecular structure and environment. This can be determined using standard references like quinine (B1679958) sulfate (B86663) researchgate.net.

Theoretical and Computational Analysis: Modern computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to predict and understand the photophysical behavior of these analogs.

For 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, TD-DFT calculations were used to predict the absorption spectrum nih.gov. The analysis revealed that the main absorption peak at 250 nm is primarily due to an electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which corresponds to a π-π* transition nih.gov. Such analyses help in rationally designing new analogs with desired optical properties.

The table below summarizes the relationship between structural changes and photophysical outcomes.

Structural VariationPredicted/Observed Photophysical EffectUnderlying MechanismReference
Introduction of strong electron-withdrawing groupsSignificant shift in absorption/emission spectra.Alteration of ground and excited state energy levels; enhancement of ICT. researchgate.net
Change in solvent polaritySolvatochromic shifts (red-shift in emission with increasing polarity).Stabilization of a more polar excited state relative to the ground state. eurjchem.com
Modification of the π-conjugated systemShift in absorption maximum (λmax).Alteration of the HOMO-LUMO energy gap. nih.govresearchgate.net
Introduction of a methylsulfanyl group and chloroacetyl groupAbsorption maximum (λmax) predicted at 250 nm.π-π* electronic transition (HOMO→LUMO). nih.gov

This table provides a generalized summary based on findings from related molecular systems.

Q & A

Q. What synthetic strategies are commonly employed for N-(4-(Diethylamino)phenyl)acetamide, and how can purity be optimized?

The synthesis of this compound derivatives typically involves condensation reactions between substituted anilines and acetylating agents. For example, in related compounds like bis-amide derivatives, a two-step process is used: (1) formation of the Schiff base intermediate via condensation of aldehydes with primary amines, and (2) subsequent acylation with acetic anhydride or acetyl chloride. Purification often employs mass-directed preparative liquid chromatography (LC) to isolate high-purity compounds, as demonstrated in the synthesis of structurally similar N-phenylacetamides . Yield optimization may require temperature control (e.g., reflux in ethanol) and stoichiometric adjustments of reactants.

Q. What analytical techniques are critical for structural confirmation of this compound derivatives?

Structural validation relies on a combination of:

  • 1H NMR spectroscopy : To confirm substitution patterns (e.g., diethylamino protons at δ 1.1–1.3 ppm and aromatic protons at δ 6.5–7.5 ppm).
  • LC-MS (ESI) : For molecular ion ([M+H]+) verification and purity assessment (e.g., observed m/z values matching calculated masses within ±0.5 Da).
  • Elemental analysis : To validate empirical formulas (e.g., C, H, N within 0.4% of theoretical values).
    These methods are standard for derivatives like bis-amide compounds, where spectral data align with expected electronic environments .

Q. How can substituent effects on physicochemical properties be systematically studied?

Substituent impact (e.g., electron-withdrawing/donating groups) can be evaluated via:

  • Hammett σ constants : Correlating substituent electronic effects with reaction rates or pKa values.
  • Solubility assays : Measuring logP (octanol/water partitioning) to assess hydrophobicity.
  • Thermogravimetric analysis (TGA) : To determine thermal stability trends. For instance, trifluoromethyl groups enhance thermal resistance in related acetamides .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model:

  • Electrostatic potential maps : To identify nucleophilic/electrophilic regions influencing receptor binding.
  • HOMO-LUMO gaps : To predict charge transfer interactions (e.g., derivatives with lower gaps show enhanced bioactivity).
  • Molecular docking : To simulate interactions with target proteins (e.g., CB2 receptor inverse agonism in bis-amide derivatives). These approaches are validated against experimental IC50 values to refine predictive accuracy .

Q. What experimental designs address discrepancies between theoretical predictions and observed biological activity?

Case study: If a derivative exhibits lower CB2 receptor affinity than predicted, consider:

  • Conformational analysis : Use X-ray crystallography or molecular dynamics (MD) simulations to assess binding pose variability.
  • Metabolic stability assays : Test for rapid hepatic clearance (e.g., cytochrome P450 metabolism) using microsomal models.
  • Solvent effects : Reevaluate docking in explicit solvent models (e.g., water) rather than vacuum. Such iterative validation bridges computational and experimental data .

Q. How are structure-activity relationships (SARs) developed for anti-inflammatory derivatives of this compound?

SAR studies involve:

  • Functional group variation : Synthesizing analogs with sulfonamide (e.g., compound 36 ), piperazinyl (35 ), or trifluoromethoxy substituents.
  • In vitro assays : Measure COX-2 inhibition (via ELISA) or TNF-α suppression (using macrophage models). For example, sulfonamide derivatives show enhanced anti-hypernociceptive activity compared to parent compounds .
  • Pharmacophore modeling : Identify critical moieties (e.g., hydrogen bond acceptors at the para position) using software like Schrödinger’s Phase.

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity).
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to minimize impurities .

Q. What strategies mitigate toxicity risks during preclinical evaluation?

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains.
  • hERG assay : Assess cardiac liability via patch-clamp studies.
  • Metabolite profiling : Identify reactive intermediates (e.g., quinone imines) via LC-HRMS to guide structural modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.